4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid
CAS No.: 195387-29-2
VCID: VC21539980
Molecular Formula: C21H18N2O4
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound that incorporates a pyrrole ring, a methoxycarbonyl group, and a fluorenyl moiety. This compound is notable for its potential applications in medicinal chemistry and synthetic biology due to its unique structural features. It is often referred to by its CAS number, 195387-29-2, and is also known as Fmoc-4-amino-1-methylpyrrole-2-carboxylic acid . Synthesis and ApplicationsThe synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves protecting group chemistry, where the fluorenyl group serves as a protecting moiety for the amino group. This compound is useful in peptide synthesis and other organic reactions where protection of amino groups is necessary. Synthesis Steps
Biological Activity and Potential ApplicationsWhile specific biological activities of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid are not well-documented, compounds with similar structures often exhibit biological activity through interactions with enzymes or receptors. The presence of the pyrrole ring and the fluorenyl group suggests potential utility in medicinal chemistry, particularly in drug design and development. Potential Applications Table
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 195387-29-2 | ||||||||
Product Name | 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid | ||||||||
Molecular Formula | C21H18N2O4 | ||||||||
Molecular Weight | 362.4 g/mol | ||||||||
IUPAC Name | 4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-2-carboxylic acid | ||||||||
Standard InChI | InChI=1S/C21H18N2O4/c1-23-11-13(10-19(23)20(24)25)22-21(26)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-11,18H,12H2,1H3,(H,22,26)(H,24,25) | ||||||||
Standard InChIKey | GHRPKWXGCOWBLD-UHFFFAOYSA-N | ||||||||
SMILES | CN1C=C(C=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | ||||||||
Canonical SMILES | CN1C=C(C=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | ||||||||
Synonyms | 195387-29-2;4-(fmoc-amino)-1-methyl-1h-pyrrole-2-carboxylicacid;4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylicacid;4-(Fmoc-amino)-1-methylpyrrole-2-carboxylicacid;4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methyl-pyrrole-2-carboxylicAcid;fmoc-py-oh;AC1MBSXL;fmoc-nh(4)-mepyl-(2)-oh;SCHEMBL178730;17945_FLUKA;CTK0H3795;GHRPKWXGCOWBLD-UHFFFAOYSA-N;MolPort-000-155-429;ZINC2389770;5476AH;AKOS015896185;AN-7714;PL000297;DB-044899;FT-0643827;ST51053121;A-7531;Fmoc-4-amino-1-methylpyrrole-2-carboxylicacid;A813801;I06-1552 | ||||||||
PubChem Compound | 2756159 | ||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume